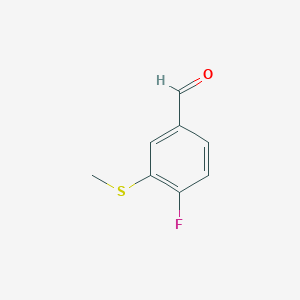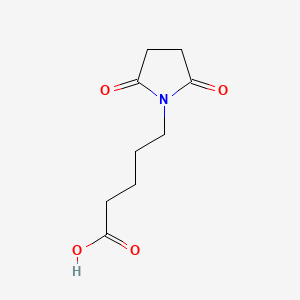
5-(2,5-二氧代吡咯烷-1-基)戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid, also known as 2,5-Dioxo-1-pyrrolidinepentanoic acid, has a molecular formula of C9H13NO4 and a molecular weight of 199.21 .
Molecular Structure Analysis
The InChI code for 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid is 1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) . This code represents the molecular structure of the compound.科学研究应用
Monoclonal Antibody Production
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: has been identified as a compound that can significantly improve monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cell cultures . The compound was found to suppress cell growth while increasing cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This enhancement in production is crucial for medication supply and medical cost reduction.
Glycosylation Control
The same compound has also been shown to suppress the galactosylation on monoclonal antibodies . Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and controlling the level of N-linked glycans’ galactosylation is important for the efficacy and safety of these medications.
Radio Ligand Synthesis for PET Imaging
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: derivatives are used in the synthesis of precursors for Al [18F]-NOTA-labeled tetrazine radio ligands . These radio ligands are crucial for 18F-based pretargeted PET imaging systems , which are instrumental in non-invasive diagnostic imaging and cancer research.
Structure-Activity Relationship Studies
The compound’s structure-activity relationship has been evaluated to understand its impact on monoclonal antibody production . It was demonstrated that the partial structure of 2,5-dimethylpyrrole was effective in enhancing cell-specific productivity, indicating that further structural optimization could lead to improved production and quality control of monoclonal antibodies.
Chemical Compound Screening
In a large-scale screening of over 23,000 chemicals, 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid was identified as a compound that can improve cell-specific antibody production . This showcases the compound’s potential as a valuable additive in batch cultures for biopharmaceutical manufacturing.
Metabolic Studies in Cell Cultures
Research has also been conducted to investigate the metabolism of rCHO cells under conditions supplemented with 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid . Understanding the metabolic trends under the influence of this compound can provide insights into optimizing cell culture conditions for enhanced bioproduction.
安全和危害
属性
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHVEDBGWJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid | |
CAS RN |
153195-41-6 |
Source


|
| Record name | 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)
![6-(2-hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2927499.png)
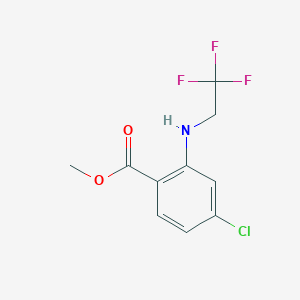
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)
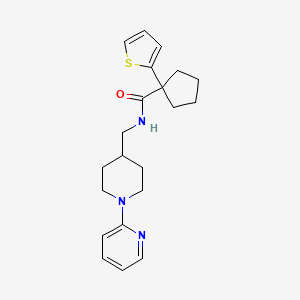
![5-(4-Fluorobenzoyl)-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2927507.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)
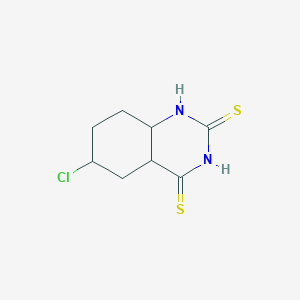
![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)
